molecular formula C19H23N3O3 B4422836 4-(FURAN-2-CARBONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE

4-(FURAN-2-CARBONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4422836
M. Wt: 341.4 g/mol
InChI Key: PXINGXFDLWNSJK-UHFFFAOYSA-N
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Description

4-(FURAN-2-CARBONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that features a furan ring, a piperazine ring, and an isopropyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(FURAN-2-CARBONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the furan ring, the piperazine ring, and the coupling of these rings with the isopropyl-substituted phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(FURAN-2-CARBONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl groups may yield the corresponding alcohols.

Scientific Research Applications

4-(FURAN-2-CARBONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(FURAN-2-CARBONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(furan-2-ylcarbonyl)piperazine: Similar structure but lacks the isopropyl-substituted phenyl group.

    Prazosin Hydrochloride: Contains a piperazine ring but has different substituents.

Uniqueness

4-(FURAN-2-CARBONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE is unique due to the combination of the furan ring, piperazine ring, and isopropyl-substituted phenyl group. This unique structure may confer specific properties and activities that are not present in similar compounds.

Properties

IUPAC Name

4-(furan-2-carbonyl)-N-(4-propan-2-ylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14(2)15-5-7-16(8-6-15)20-19(24)22-11-9-21(10-12-22)18(23)17-4-3-13-25-17/h3-8,13-14H,9-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXINGXFDLWNSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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